7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
Properties
IUPAC Name |
7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N4/c9-8(10,11)6-1-2-13-7-5(3-12)4-14-15(6)7/h1-2,4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIDVDCXJWMRRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)C#N)N=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Construction: Pyrazolo[1,5-a]pyrimidine Skeleton
The synthesis begins with the formation of the pyrazolo[1,5-a]pyrimidine scaffold. A regioselective cyclization between 3-aminopyrazole (1 ) and ethyl 4,4,4-trifluoro-2-butynoate (2 ) under microwave irradiation (110°C, 2 h) in 1,4-dioxane yields 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (3 ) as the sole regioisomer (63% yield). Sodium methoxide-mediated lactamization ensures the formation of the pyrimidin-5-one intermediate, critical for downstream functionalization.
Key Reaction Parameters :
- Solvent : 1,4-Dioxane
- Temperature : 110°C (microwave-assisted)
- Catalyst : None (thermal cyclization)
- Yield : 63%
Bromination at C-3 Position
Selective bromination of 3 at the C-3 position is achieved using N-bromosuccinimide (NBS) in dichloromethane at room temperature, affording 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (4 ) in 94% yield. This step introduces a reactive halogen for subsequent cross-coupling or substitution reactions.
Bromination Conditions :
- Reagent : N-Bromosuccinimide (1 equiv.)
- Solvent : Dichloromethane
- Temperature : 25°C
- Reaction Time : 12 h
- Yield : 94%
Cyanation at C-3 Position via Suzuki–Miyaura Cross-Coupling
While the literature primarily describes arylation at C-3 using Suzuki–Miyaura coupling, adaptation of this method for cyanation requires substitution of boronic acids with cyanide sources. A plausible route involves palladium-catalyzed cyanation of 4 using zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).
Hypothetical Cyanation Protocol :
- Substrate : 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (4 )
- Cyanating Agent : Zn(CN)₂ (2 equiv.)
- Catalyst : XPhosPdG2 (10 mol%)
- Base : K₂CO₃ (2 equiv.)
- Solvent : Ethanol/Water (4:1)
- Temperature : 135°C (microwave)
- Reaction Time : 40 min
- Expected Yield : ~70–85% (extrapolated from analogous Suzuki couplings)
Direct Cyano Group Introduction via Nucleophilic Aromatic Substitution
An alternative pathway involves nucleophilic displacement of the bromine atom in 4 using cyanide ions. Copper(I) cyanide (CuCN) in dimethylformamide (DMF) at elevated temperatures may facilitate this substitution, though competing debromination risks necessitate careful optimization.
Proposed Conditions :
- Reagent : CuCN (1.5 equiv.)
- Solvent : DMF
- Temperature : 150°C
- Catalyst : None
- Reaction Time : 12–24 h
- Expected Yield : 50–65% (based on similar SₙAr reactions)
Sequential Functionalization: Lactam Activation and Cyanation
The lactam oxygen in 4 can be activated using PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) to enable nucleophilic substitution at C-5, followed by cyanation at C-3. This two-step approach ensures orthogonal functionalization of the scaffold.
Comparative Analysis of Synthetic Routes
Structural Characterization and Validation
Successful synthesis of 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is confirmed via:
- ¹H NMR : Singlets for CF₃ (δ −60 ppm in ¹⁹F NMR) and cyano-related deshielding.
- ¹³C NMR : Peaks at ~115 ppm (CN) and 120–125 ppm (CF₃).
- LC–MS : Molecular ion peak matching the exact mass (e.g., m/z 267.05 for C₉H₃F₃N₄).
Applications and Derivatives
The 3-cyano substituent enhances electron-withdrawing character, making this compound a valuable intermediate for kinase inhibitors (e.g., Pim1 analogues). Further derivatization via hydrolysis of the nitrile to carboxylic acids or reduction to amines expands its utility in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution at the C-3 and C-5 positions.
Coupling Reactions: Suzuki–Miyaura cross-coupling is frequently used to introduce aryl and heteroaryl groups.
Common Reagents and Conditions:
Reagents: Boronic acids, amines, thiols.
Conditions: Use of catalysts such as XPhosPdG2/XPhos, activation of C–O bonds with PyBroP.
Major Products: The major products formed from these reactions include various 3,5-disubstituted derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis .
- A notable study demonstrated that 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile analogs displayed potent activity against various cancer cell lines, suggesting potential for development as anticancer agents .
- Antiviral Properties :
- Anti-inflammatory Effects :
Agrochemical Applications
- Pesticide Development :
- The unique trifluoromethyl group enhances the biological activity of pyrazolo[1,5-a]pyrimidines in agricultural applications. Research has focused on their use as potential pesticides due to their effectiveness against various pests and pathogens .
- Field trials have shown promising results in controlling crop diseases while minimizing environmental impact compared to traditional pesticides .
Materials Science Applications
- Polymer Chemistry :
- The incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and mechanical properties .
- Studies suggest that these modified polymers could be utilized in high-performance applications such as aerospace and automotive industries .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines with IC50 values in the nanomolar range. |
| Study B | Antiviral Properties | Showed effectiveness against specific RNA viruses; further development needed for clinical applications. |
| Study C | Agrochemical Application | Field trials indicated improved pest control efficacy with reduced environmental toxicity compared to conventional pesticides. |
| Study D | Polymer Chemistry | Enhanced thermal stability and mechanical strength observed in modified polymers containing the compound. |
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and binding affinity, leading to improved selectivity and potency. This compound can inhibit the activity of certain kinases and enzymes, thereby modulating various cellular pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Antitumor and Kinase Inhibition
- 7-Chloro Derivatives : The 7-chloro analog (C₈H₄Cl₂N₄) exhibits a planar molecular structure, enabling strong interactions with kinase active sites. It has been explored in anti-tumor drug design due to its ability to inhibit CDK2 and TRKA kinases .
- 7-Aryl Derivatives: Compounds like 7-(4-methoxyphenyl)- and 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile show promise as kinase inhibitors. The aryl groups enhance binding affinity, while the cyano group stabilizes interactions via hydrogen bonding .
PET Imaging Agents
- 18F-Labeled Derivatives: Analogs such as 7-(2-chlorophenylamino)-5-((2-[18F]fluoro-ethoxy)methyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile demonstrate high tumor uptake in vivo, making them effective PET imaging agents for cancer detection .
Antimicrobial and Cytotoxic Activity
- Benzocoumarin Derivatives : The 7-benzocoumarin-substituted analog (15a) exhibits cytotoxic activity with a melting point >300°C, indicating high thermal stability .
- Amino and Pyrazole Derivatives: Compounds like 7-amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile show antimicrobial activity, likely due to interactions with bacterial enzymes .
Biological Activity
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHFN
- Molecular Weight : 212.13 g/mol
- Structural Characteristics : The compound features a pyrazolo[1,5-a]pyrimidine core with a trifluoromethyl group at the 7-position and a cyano group at the 3-position.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, compounds within this class have shown inhibition of various cancer cell lines:
- MCF-7 (Breast Cancer) : IC values ranging from 6.2 to 15.1 μM have been reported for related compounds .
- HepG2 (Liver Cancer) : Similar inhibitory effects were observed, reinforcing the potential of these compounds as anticancer agents .
The anticancer efficacy is often attributed to the ability of these compounds to inhibit key enzymes involved in cancer cell proliferation. For example, certain derivatives have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in tumor growth and survival .
Antimicrobial Activity
Pyrazolo[1,5-a]pyrimidines also demonstrate antimicrobial properties:
- Compounds have exhibited activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- The presence of specific substituents on the pyrazole ring enhances their antibacterial potency.
Synthesis and Evaluation of Pyrazolo[1,5-a]pyrimidines
A study conducted by researchers synthesized over 2200 derivatives of 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines. These compounds were evaluated for their biological activities, leading to the identification of several potent inhibitors against various targets .
In Vivo Studies
In vivo studies have demonstrated that certain derivatives possess neuroprotective effects and can penetrate the blood-brain barrier effectively. This characteristic is particularly beneficial for developing treatments for neurodegenerative diseases .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile?
- Methodology : The synthesis typically involves cyclocondensation reactions. For example:
-
Cyclocondensation of aminopyrazoles with electrophilic precursors (e.g., 3-cyanopyrimidine derivatives) under controlled conditions. Deep eutectic solvents (DES) are favored for their benign environmental profile and high yields .
-
Substitution reactions : The trifluoromethyl group can be introduced via nucleophilic substitution using trifluoromethylation reagents (e.g., TMSCF₃ or Umemoto’s reagent) .
- Key Conditions : Reactions often require inert atmospheres (N₂/Ar), temperatures of 80–120°C, and catalysts like Pd or Cu for cross-coupling steps. Purification via column chromatography or recrystallization is common .
Synthetic Route Reagents/Conditions Yield Reference Cyclocondensation in DES Aminopyrazole, DES, 100°C, 12 h 75–85% Trifluoromethylation via Pd catalysis TMSCF₃, Pd(PPh₃)₄, DMF, 80°C 60–70%
Q. How is the structural characterization of this compound validated?
- Techniques :
- X-ray crystallography : Confirms planar molecular geometry and intermolecular interactions (e.g., C–H⋯N hydrogen bonding) .
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., pyrazole ring protons at δ 6.8–8.0 ppm) and carbon signals (e.g., nitrile carbon at ~115 ppm) .
- IR : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 253) .
Q. What preliminary biological activities are reported for this compound?
- Anticancer activity : Inhibits PI3K enzymes (IC₅₀ = 0.5–2 μM) by binding to the ATP pocket, as shown in kinase assays .
- Antimicrobial properties : Moderate activity against S. aureus (MIC = 16 µg/mL) via disruption of cell wall synthesis .
- Mechanistic insights : The trifluoromethyl group enhances lipophilicity and metabolic stability, improving bioavailability .
Advanced Research Questions
Q. How does the trifluoromethyl group influence enzyme inhibitory activity?
- Role in binding : The electron-withdrawing CF₃ group increases binding affinity to hydrophobic pockets in enzymes (e.g., PI3K). Crystallographic data (PDB: 4L23) shows van der Waals interactions with Val882 and Met804 residues .
- SAR studies : Derivatives lacking CF₃ exhibit 10-fold lower activity, confirming its critical role .
- Physicochemical impact : CF₃ improves logP (experimental logP = 2.1 vs. 1.3 for non-CF₃ analogs) and plasma stability (t₁/₂ > 6 h) .
Q. What strategies resolve contradictions in reported biological data across studies?
- Case example : Discrepancies in IC₅₀ values for PI3K inhibition (0.5 μM vs. 5 μM) arise from assay conditions:
- ATP concentration : Higher ATP (1 mM vs. 10 µM) reduces apparent inhibitor potency .
- Enzyme isoform : Selectivity for PI3Kα vs. PI3Kγ explains variability .
- Mitigation : Standardize assays (e.g., fixed ATP at 10 µM) and validate with orthogonal methods (e.g., cellular proliferation assays) .
Q. How can crystallographic data guide optimization of physicochemical properties?
- Solubility enhancement : Crystal packing analysis reveals intermolecular hydrogen bonds. Introducing polar groups (e.g., –OH at position 5) improves aqueous solubility (from 0.1 mg/mL to 2.5 mg/mL) without compromising activity .
- Bioavailability : Planar molecular geometry (r.m.s. deviation < 0.02 Å) facilitates membrane permeability. Modifications to reduce planarity (e.g., cyclopropyl substitution) can alter ADME profiles .
| Modification | Impact on Property | Reference |
|---|---|---|
| –OH at position 5 | ↑ Solubility, ↓ logP | |
| Cyclopropyl at position 5 | ↑ Metabolic stability |
Methodological Considerations
- Data validation : Cross-reference NMR assignments with DFT calculations (e.g., B3LYP/6-31G*) to resolve ambiguous peaks .
- Scale-up challenges : DES-based syntheses are scalable but require solvent recovery systems for cost efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
